molecular formula C38H44ClNO8 B136021 Chromoionophore XIII CAS No. 135656-96-1

Chromoionophore XIII

Cat. No. B136021
CAS RN: 135656-96-1
M. Wt: 678.2 g/mol
InChI Key: DWDBGBLRJZYBTF-UHFFFAOYSA-N
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Description

Chromoionophore XIII (ChrXIII) is a newly discovered fluorescent dye that is being studied for its potential in scientific research applications. This dye is composed of a chromophore and an ionophore, and it is capable of binding to metal ions and other molecules, making it a versatile tool for a variety of research applications.

Scientific Research Applications

1. Electrophoretic Analysis in Coagulation Studies

Chromoionophore XIII has been utilized in electrophoretic studies, particularly in analyzing coagulation factors. One study focused on the electrophoretic forms and quantification of the A and B subunits of factor XIII in subjects with inherited factor XIII deficiency, revealing insights into the genetic heterogeneity of these subunits (Board, Coggan, & Hamer, 1980).

2. Signal Control in Molecular Information Processing

Research on this compound includes its application in molecular information processing, where it's used for effective signal control. A study demonstrated its 'off-on-off' signaling action for metal cationic inputs, highlighting its potential in designing new sensory materials (Kubo, Obara, & Tokita, 1999).

3. Anion Sensing via Hydrogen Bonding

Another important application of this compound is in anion sensing, where it forms hydrogen bonds with analytically important substrates. This aspect is crucial in analytical chemistry and biochemistry for the colorimetric determination of anions in solution (Nishizawa, Kato, Hayashita, & Teramae, 1998).

4. Monomolecular Layer Formation for Template Utilization

The formation of monomolecular layers of this compound at air/water interfaces has been studied for potential template applications. This study examined the stability and behavior of these layers, indicating potential use in creating densely packed protein arrays (Ishii, 2009).

5. Sensing and Detection of Uranyl Ions

This compound is also effective in the selective detection of uranyl ions. A study highlighted its use in a calix[6]arene-based chromoionophore, showing a pronounced color change upon uranyl ion binding, which is crucial for optical sensing applications (Kubo, Maeda, Nakamura, & Tokita, 1994).

Mechanism of Action

Target of Action

Chromoionophore XIII, also known as SNARF-DE, is primarily used as a pH sensor . Its primary targets are hydrogen ions (H+) in the environment . The role of these targets is crucial as they determine the acidity or alkalinity of a solution.

Mode of Action

This compound operates by reversibly binding to hydrogen ions in a highly selective manner . The classical signal transducer is known as H+ chromoionophore, which is essentially a highly lipophilic pH indicator .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ion-exchange process. As the analyte level in the sample increases, the hydrogen ion concentration in the sensor decreases . This change in hydrogen ion concentration is what allows this compound to function as a pH sensor .

Result of Action

The result of this compound’s action is a change in color that can be readily identified by the naked eye or analyzed via an app . This color change is a direct result of the compound’s interaction with hydrogen ions, allowing it to function as a pH sensor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to function as a pH sensor is dependent on the presence of hydrogen ions . Furthermore, the compound’s lipophilicity and water-insolubility suggest that it may be more effective in non-polar environments . It’s also worth noting that this compound can prevent lactonization of the dye in an apolar environment .

Future Directions

The use of chromoionophores, including Chromoionophore XIII, in ion-selective optodes is an important area of research in analytical and bioanalytical chemistry . Future challenges and research trends will likely focus on improving the pH cross-response and eliminating background optical interference .

Biochemical Analysis

Biochemical Properties

Chromoionophore XIII plays a significant role in biochemical reactions. It functions as a pH sensor that can be excited with red light This property makes it a valuable tool in the study of biochemical processes, particularly those involving pH changes

Cellular Effects

The cellular effects of this compound are primarily related to its function as a pH sensor . It can be used to monitor pH changes within cells, which can provide valuable insights into cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the specific effects of this compound on various types of cells are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color in response to pH changes This allows it to act as a visual indicator of pH changes within a biochemical system

properties

IUPAC Name

[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDBGBLRJZYBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583530
Record name 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135656-96-1
Record name 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromoionophore XIII
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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